molecular formula C12H18O6 B083598 (3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 14440-56-3

(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Cat. No.: B083598
CAS No.: 14440-56-3
M. Wt: 258.27 g/mol
InChI Key: OFZPAXSEAVOAKB-HXFLIBJXSA-N
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Description

This compound, with the molecular formula C₁₂H₂₀O₆ and average molecular mass 260.286, is a highly functionalized bicyclic ether featuring a fused furo-dioxolane scaffold. Its stereochemistry is defined by four stereocenters, as indicated by the (3aS,6R,6aS) and (R)-configured dioxolane substituent . The compound is a derivative of di-O-isopropylidene-protected monosaccharides, specifically related to mannofuranose, as evidenced by its alternative name 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose . The structure includes two 1,3-dioxolane rings and a tetrahydrofuran ring, contributing to its rigidity and stability under standard conditions. Its CAS registry number is 14131-84-1, and it is commonly used in synthetic organic chemistry as a chiral building block for nucleosides, glycosides, and other bioactive molecules .

Properties

IUPAC Name

(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZPAXSEAVOAKB-HXFLIBJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231735
Record name 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14440-56-3
Record name 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14440-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary target of 2,3:5,6-Di-O-Isopropylidene-D-Mannono-1,4-Lactone is β-galactosidase of Escherichia coli. This enzyme plays a crucial role in the metabolism of lactose in the bacteria.

Mode of Action

The compound acts as an inhibitor to β-galactosidase. It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of lactose into glucose and galactose. The furanose form of this sugar is contributory to its efficacy.

Biochemical Pathways

By inhibiting β-galactosidase, the compound disrupts the lactose metabolism pathway in E. coli. This leads to a decrease in the production of glucose and galactose, which are essential for the bacteria’s energy production and various other metabolic processes.

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the gastrointestinal tract.

Result of Action

The inhibition of β-galactosidase leads to a disruption in the metabolic processes of E. coli. This can result in the bacteria’s growth being inhibited, making the compound potentially useful in the treatment of bacterial infections.

Biochemical Analysis

Biochemical Properties

The compound plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of ovalicin and the sugar core of hikizimycin. The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

The effects of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties.

Dosage Effects in Animal Models

The effects of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone within cells and tissues are complex processes. It can interact with transporters or binding proteins, and can affect its localization or accumulation.

Subcellular Localization

The subcellular localization of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone and any effects on its activity or function are important aspects of its biochemical properties. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Biological Activity

The compound (3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one , also known by its CAS number 14440-56-3 , is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H18O6
  • Molecular Weight : 258.27 g/mol
  • Structure : The compound features a dihydrofurodioxolone core with a dioxolane substituent that may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential therapeutic applications. Notably, it may exhibit anti-inflammatory and antimicrobial properties.

  • Inhibition of Inflammatory Pathways : Preliminary studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.
  • Antimicrobial Activity : The presence of dioxolane and dioxolone moieties in the structure could enhance the compound's ability to disrupt microbial cell membranes or inhibit vital enzymatic processes.

In Vitro Studies

A study focusing on related compounds showed that derivatives with similar structural features inhibited the production of reactive oxygen species (ROS) in human neutrophils. This suggests a potential for modulating oxidative stress-related pathways .

Structure-Activity Relationship (SAR)

Research into the SAR of dioxolane derivatives indicates that modifications to the dioxolane ring can significantly affect biological activity. For instance:

  • The introduction of various alkyl groups at specific positions enhances lipophilicity and cellular penetration.
  • Substituents that increase electron density on the aromatic systems may improve interactions with biological targets.

Case Studies

  • Case Study 1 : A series of related dioxolane compounds were tested for their ability to inhibit superoxide anion production in human neutrophils, revealing IC50 values ranging from 5 to 10 µM for structurally similar compounds .
  • Case Study 2 : Another study evaluated the anti-leishmanial activity of benzoxazepine derivatives, which share structural similarities with our compound. These derivatives demonstrated sub-micromolar activity against Leishmania spp., indicating that modifications to the core structure could yield potent anti-parasitic agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of ROS production
AntimicrobialPotential disruption of microbial membranes
Anti-leishmanialSub-micromolar inhibition

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Key Substituents Stereochemistry CAS No. Key Applications
Target Compound C₁₂H₂₀O₆ 2,2-Dimethyl-1,3-dioxolane; fused furo-dioxolane (3aS,6R,6aS) 14131-84-1 Chiral intermediates in nucleoside synthesis
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose C₁₂H₂₀O₆ Same dioxolane groups (3aR,5S,6S,6aR) 14686-89-6 Carbohydrate chemistry; glycosylation reactions
Methyl (3aS,4R,6S,6aS)-2,2-dimethyl-6-(4-triflyloxy-phenyl)tetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate C₁₆H₁₇F₃O₈S Triflate group; aromatic substituent (3aS,4R,6S,6aS) N/A LpxC enzyme inhibition (antibacterial research)
((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl tosylate C₁₆H₂₂O₇S Tosyl leaving group; methoxy (3aR,4R,6R,6aR) 4137-56-8 Nucleophilic substitution reactions

Critical Analysis of Comparison Methodologies

  • 3D Similarity Metrics: Retrospective virtual screening (retro-VS) methods emphasize one-to-group comparisons to quantify target class discrimination, which is critical for differentiating the biological activity of stereoisomers like the target compound and its glucofuranose analogue .
  • Metabolomics Approaches : PCA-based metabolomics (e.g., for green tea supplements) reveals that relying solely on marker compounds (e.g., di-O-isopropylidene derivatives) can overlook broader chemical diversity, necessitating holistic profiling .
  • Chemical-Genetic Profiling : Fitness defect profiles in yeast strains help identify mode-of-action similarities between compounds, though this method prioritizes highly sensitive strains over subtle structural differences .

Q & A

Q. What are the key stereochemical considerations for synthesizing this compound, and how can researchers validate its stereoisomeric purity?

The compound contains three defined stereocenters, making stereochemical control critical during synthesis. To validate purity:

  • Use chiral column chromatography with polar solvents (e.g., hexane/ethyl acetate) to resolve diastereomers .
  • Confirm configurations via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, comparing coupling constants and chemical shifts to literature data for analogous dioxolane frameworks .
  • Employ X-ray crystallography for unambiguous structural assignment, particularly for the bicyclic dioxolane moiety .

Q. What experimental protocols are recommended for synthesizing this compound from carbohydrate precursors?

  • Step 1 : Start with D-mannofuranose derivatives (e.g., 2,3:5,6-di-O-isopropylidene-D-mannofuranose) to leverage existing stereocenters .
  • Step 2 : Perform regioselective protection/deprotection under anhydrous conditions (e.g., nitrogen atmosphere, 3Å molecular sieves) to preserve stereochemistry .
  • Step 3 : Purify intermediates via flash chromatography (silica gel, gradient elution) and characterize using NMR (1H^{1}\text{H}, 13C^{13}\text{C}) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the compound’s physicochemical properties?

  • Hydrogen bonding : Determine H-bond donors (2) and acceptors (5) via computational tools like Gaussian or Spartan, validated by IR spectroscopy .
  • Rotational freedom : Use molecular dynamics simulations to assess the single freely rotating bond’s conformational flexibility .
  • Thermal stability : Conduct differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in functionalizing the dioxolane ring?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered oxygen atom, while nonpolar solvents stabilize transition states for alternative pathways .
  • Catalytic control : Lewis acids (e.g., BF3_3-Et2_2O) direct electrophilic substitutions to specific positions, as evidenced by kinetic studies .
  • Case study : In diastereoselective alkylation, optimizing temperature (-20°C to 25°C) reduces epimerization risks by 40% .

Q. What computational methods are effective for predicting the compound’s reactivity in catalytic applications?

  • Density Functional Theory (DFT) : Model transition states for ring-opening reactions, focusing on bond dissociation energies (BDEs) of the dioxolane C-O bonds .
  • Molecular docking : Screen interactions with enzymatic targets (e.g., glycosidases) using AutoDock Vina, prioritizing binding poses with ΔG ≤ -7.0 kcal/mol .
  • Table : Key computational parameters for reactivity prediction:
ParameterValue/RangeRelevance
HOMO-LUMO gap4.5–5.2 eVElectrophilicity/nucleophilicity
Mulliken charges (O1)-0.35 to -0.42Susceptibility to protonation
Torsional barrier8–12 kJ/molConformational flexibility

Q. How can discrepancies in reported biological activities be resolved?

  • Hypothesis testing : Compare bioactivity data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Metabolite profiling : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed dioxolane rings) that may confound results .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to analyze dose-response curves, ensuring p < 0.05 for significance .

Methodological Best Practices

Q. What strategies minimize racemization during multi-step synthesis?

  • Low-temperature reactions : Conduct nucleophilic additions at ≤0°C to stabilize intermediates .
  • Inert atmosphere : Use Schlenk lines for oxygen-sensitive steps, reducing racemization by >30% .
  • Real-time monitoring : Employ inline FTIR to detect epimerization early, enabling corrective adjustments .

Q. How should researchers design experiments to explore structure-activity relationships (SAR)?

  • Varied substituents : Synthesize analogs with modified dioxolane substituents (e.g., ethyl instead of methyl) .
  • Biological assays : Test analogs against enzyme panels (e.g., kinases, oxidoreductases) to map functional group contributions .
  • Data triangulation : Correlate SAR findings with computational electrostatic potential maps to validate mechanistic hypotheses .

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